2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene
Overview
Description
2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene, also known as DMB, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the family of dimethoxybenzenes and has been found to possess unique properties that make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer growth and inflammation. It has also been found to activate certain signaling pathways that play a role in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer growth, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene in lab experiments is its specificity. It has been found to target specific enzymes and signaling pathways, making it a valuable tool for studying these processes. However, one limitation of using this compound is its solubility. It is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. One area of interest is in the development of new cancer treatments. This compound has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target these pathways. Another area of interest is in the treatment of inflammatory diseases. This compound has anti-inflammatory properties, and further research could lead to the development of new treatments for diseases such as arthritis and asthma.
Conclusion:
In conclusion, this compound is a chemical compound with several potential applications in scientific research. Its unique properties make it a valuable tool for studying cancer growth, inflammation, and oxidative stress. While there are limitations to its use, further research could lead to the development of new treatments for a range of diseases.
Scientific Research Applications
2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for a range of diseases.
Properties
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,4-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15-10-11-17(16(2)14-15)23-12-5-6-13-24-20-18(21-3)8-7-9-19(20)22-4/h7-11,14H,5-6,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFHAZERHEAFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC=C2OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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